N-benzyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
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Overview
Description
N-benzyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, also known as Benzenesulfonamide, N-(phenylmethyl)-N-(2-hydroxyethyl)-4-methyl-, is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound has been found to have interesting properties that make it a promising candidate for use in many different areas of research.
Mechanism of Action
The mechanism of action of N-benzyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes in the body, which can lead to a number of interesting physiological effects.
Biochemical and Physiological Effects:
N-benzyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide has been found to have a number of interesting biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties, which could make it a potential candidate for use in the treatment of various inflammatory diseases. Additionally, this compound has been found to have antitumor properties, which could make it a potential candidate for use in cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-benzyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. Additionally, this compound has been found to have a number of interesting properties that make it a promising candidate for use in various scientific fields. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not yet fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are a number of potential future directions for research on N-benzyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. One potential area of research is in the development of new drugs based on this compound. Additionally, this compound could be further studied to better understand its mechanism of action and potential applications in various scientific fields. Finally, this compound could be used as a starting point for the synthesis of new compounds with even more interesting properties.
Synthesis Methods
The synthesis of N-benzyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide can be achieved through a number of different methods. One of the most common methods involves the reaction of 4-methylbenzenesulfonyl chloride with benzylamine and 2-hydroxyethylamine in the presence of a base such as triethylamine. This reaction leads to the formation of the target compound with a yield of around 70%.
Scientific Research Applications
N-benzyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of medicine, where this compound has been found to have a number of interesting properties that make it a potential candidate for use in the treatment of various diseases.
properties
IUPAC Name |
N-benzyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-14-7-9-16(10-8-14)21(19,20)17(11-12-18)13-15-5-3-2-4-6-15/h2-10,18H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZMVOQSYGIBAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCO)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642638 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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